Cas no 1805621-22-0 (3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile)

3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile
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- Inchi: 1S/C9H6ClF2IN2/c10-4-6-3-5(1-2-14)7(8(11)12)15-9(6)13/h3,8H,1,4H2
- InChI Key: OAEQLMITUXPRRD-UHFFFAOYSA-N
- SMILES: IC1=C(CCl)C=C(CC#N)C(C(F)F)=N1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 256
- XLogP3: 2.2
- Topological Polar Surface Area: 36.7
3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029020562-500mg |
3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile |
1805621-22-0 | 95% | 500mg |
$1,802.95 | 2022-04-01 | |
Alichem | A029020562-1g |
3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile |
1805621-22-0 | 95% | 1g |
$3,155.55 | 2022-04-01 | |
Alichem | A029020562-250mg |
3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile |
1805621-22-0 | 95% | 250mg |
$980.00 | 2022-04-01 |
3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile Related Literature
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1. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630
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D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
Additional information on 3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile
3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile: A Comprehensive Overview
3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile (CAS No. 1805621-22-0) is a versatile and highly functionalized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a chloromethyl, difluoromethyl, and iodopyridine moiety, offers a broad range of applications in the development of novel therapeutic agents.
The chloromethyl group in 3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile provides a reactive site for various chemical transformations, making it an ideal starting material for the synthesis of complex molecules. This functional group can be readily converted into other useful functionalities through substitution reactions, thereby expanding the chemical diversity of the final products. Recent studies have demonstrated the utility of this compound in the synthesis of antiviral agents, where the chloromethyl group plays a crucial role in enhancing the biological activity and selectivity of the resulting compounds.
The presence of a difluoromethyl group in 3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile adds another layer of complexity and potential to this molecule. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, which are highly desirable in drug development. The difluoromethyl group has been shown to modulate the binding affinity and selectivity of small molecules to their target proteins, making it an attractive feature for designing more effective drugs. Recent research has highlighted the importance of this functional group in the development of inhibitors for various enzymes involved in cancer and inflammatory diseases.
The iodopyridine moiety in 3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile is another key structural element that contributes to its biological activity. Pyridine derivatives are widely used in medicinal chemistry due to their ability to form hydrogen bonds and π-stacking interactions with biological targets. The introduction of an iodine atom at the 2-position enhances the lipophilicity and electronic properties of the molecule, which can significantly influence its pharmacological profile. Studies have shown that compounds containing this iodopyridine scaffold exhibit potent antitumor activity by targeting specific signaling pathways involved in cell proliferation and apoptosis.
The acetonitrile group at the 5-position of the pyridine ring further enhances the versatility of 3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile. Nitriles are valuable functional groups that can undergo a variety of chemical transformations, such as hydrolysis to carboxylic acids or reduction to primary amines. These transformations can be used to introduce additional functionalities or modify existing ones, thereby fine-tuning the biological properties of the final product. In recent years, nitriles have been extensively studied as building blocks for the synthesis of bioactive molecules with diverse therapeutic applications.
In addition to its potential as a building block for drug discovery, 3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile has also been explored for its use in chemical biology research. The compound's unique combination of functional groups makes it an excellent tool for probing protein-protein interactions and studying cellular processes at a molecular level. For instance, researchers have utilized this compound to develop fluorescent probes that can selectively label specific proteins or cellular compartments, providing valuable insights into their function and dynamics.
The synthesis of 3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile has been optimized through various synthetic routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the sequential introduction of the chloromethyl, difluoromethyl, and iodopyridine moieties onto a pyridine scaffold, followed by the final installation of the acetonitrile group. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making it possible to produce high-quality material on both laboratory and industrial scales.
In conclusion, 3-(Chloromethyl)-6-(difluoromethyl)-2-iodopyridine-5-acetonitrile (CAS No. 1805621-22-0) is a highly functionalized compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique combination of chloromethyl, difluoromethyl, iodopyridine, and acetonitrile groups makes it an ideal starting material for the synthesis of bioactive molecules with diverse therapeutic applications. Ongoing research continues to uncover new opportunities for utilizing this compound in drug discovery and chemical biology studies, further solidifying its importance in these fields.
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